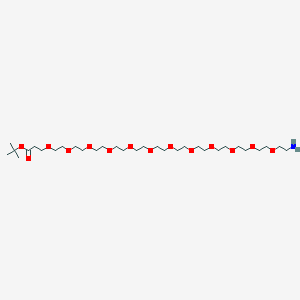![molecular formula C12H9F3N2S B1443392 (3-{[5-(三氟甲基)吡啶-2-基]硫代}苯基)胺 CAS No. 1178275-25-6](/img/structure/B1443392.png)
(3-{[5-(三氟甲基)吡啶-2-基]硫代}苯基)胺
描述
“(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine” is a chemical compound that has been gaining attention in the scientific community due to its unique properties and potential applications . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
科学研究应用
Supramolecular Chemistry
In supramolecular chemistry, this compound is utilized for its ability to act as a bidentate N,N-ligand . These ligands are crucial in the formation of complex structures with metals, which are fundamental in creating larger molecular assemblies. The trifluoromethyl group enhances the ligand’s electronic properties and solubility, which can significantly affect the formation and stability of these supramolecular structures .
Catalysis
The compound finds significant use in catalysis, particularly in Pd-catalyzed amination reactions . It serves as a ligand that can facilitate the coupling of aromatic amines, which is a foundational step in synthesizing various organic compounds. The presence of the trifluoromethyl group can influence the reaction’s selectivity and rate .
Ion Sensing
As an ion sensor, the compound’s derivatives can bind selectively with certain ions, making it useful in detecting and quantifying specific ions in a solution. This application is particularly valuable in environmental monitoring and medical diagnostics .
Luminescent Properties
Metal complexes formed with this compound demonstrate luminescent properties , which can be applied in the development of new lighting materials, display technologies, and optical sensors. The trifluoromethyl group can modify the luminescence intensity and wavelength .
Cytotoxic Activity
Research has shown that metal complexes involving this compound have cytotoxic activity against certain cancer cell lines. This opens up potential applications in the development of chemotherapeutic agents .
DNA Binding
The ability of this compound’s metal complexes to bind with DNA molecules is of great interest in the field of biochemistry and pharmacology. This property can be harnessed for gene delivery systems and the design of drugs targeting genetic material .
Fluorine Chemistry
The trifluoromethyl group is a significant moiety in fluorine chemistry, influencing the compound’s electronic properties and lipophilicity. This makes it a valuable building block in the synthesis of fluorinated pharmaceuticals and agrochemicals .
Material Science
In material science, the compound can be used to synthesize metal-organic frameworks (MOFs) . These frameworks have a vast array of applications, including gas storage, separation, and catalysis. The compound’s structural flexibility and electronic properties make it an ideal candidate for creating innovative MOFs .
未来方向
The future directions for the research and application of “(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine” are promising. It is expected that many novel applications of trifluoromethylpyridine derivatives will be discovered in the future . The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years .
属性
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2S/c13-12(14,15)8-4-5-11(17-7-8)18-10-3-1-2-9(16)6-10/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWPZKYOMMUAFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=NC=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1443312.png)


![7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443317.png)







